molecular formula C18H16N2O2S B394104 5'-METHYL-3'-(4-METHYLPHENYL)-4'{H}-SPIRO[INDOLE-3,2'-[1,3]THIAZOLIDINE]-2,4'(1{H})-DIONE

5'-METHYL-3'-(4-METHYLPHENYL)-4'{H}-SPIRO[INDOLE-3,2'-[1,3]THIAZOLIDINE]-2,4'(1{H})-DIONE

Cat. No.: B394104
M. Wt: 324.4g/mol
InChI Key: BILOULZYQSERFU-UHFFFAOYSA-N
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Description

5’-methyl-3’-(4-methylphenyl)-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione is a complex organic compound characterized by its unique spirocyclic structure. This compound features an indole moiety fused with a thiazolidine ring, making it a subject of interest in various fields of chemical and pharmaceutical research. The presence of both indole and thiazolidine rings suggests potential biological activity, which has been a driving force behind its study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-methyl-3’-(4-methylphenyl)-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione typically involves multi-step organic reactions. One common method starts with the preparation of the indole derivative, which is then reacted with a thiazolidine precursor under controlled conditions. The key steps include:

    Formation of the Indole Derivative: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone.

    Spirocyclization: The indole derivative undergoes a cyclization reaction with a thiazolidine precursor, often in the presence of a catalyst such as a Lewis acid (e.g., zinc chloride) to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

5’-methyl-3’-(4-methylphenyl)-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the thiazolidine ring, potentially opening it to form different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, 5’-methyl-3’-(4-methylphenyl)-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione is studied for its unique structural properties and reactivity. It serves as a model compound for understanding spirocyclic systems and their behavior in different chemical environments.

Biology and Medicine

The compound’s indole and thiazolidine moieties suggest potential biological activity, making it a candidate for drug discovery and development. It has been investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent. The unique structure allows it to interact with various biological targets, potentially leading to the development of new therapeutic agents.

Industry

In the industrial sector, this compound could be used as an intermediate in the synthesis of more complex molecules. Its unique structure might also find applications in materials science, particularly in the development of novel polymers or as a component in organic electronic devices.

Mechanism of Action

The mechanism by which 5’-methyl-3’-(4-methylphenyl)-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione exerts its effects is largely dependent on its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The thiazolidine ring might contribute to the compound’s ability to chelate metal ions or interact with nucleophilic sites in biological molecules.

Comparison with Similar Compounds

Similar Compounds

    5-methyl-3-phenyl-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione: Similar structure but lacks the 4-methylphenyl group.

    3-(4-methylphenyl)-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione: Similar structure but lacks the 5’-methyl group.

Uniqueness

The presence of both the 5’-methyl and 4-methylphenyl groups in 5’-methyl-3’-(4-methylphenyl)-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione makes it unique compared to its analogs. These substituents can significantly influence the compound’s chemical reactivity and biological activity, potentially enhancing its effectiveness in various applications.

Properties

Molecular Formula

C18H16N2O2S

Molecular Weight

324.4g/mol

IUPAC Name

5-methyl-3-(4-methylphenyl)spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione

InChI

InChI=1S/C18H16N2O2S/c1-11-7-9-13(10-8-11)20-16(21)12(2)23-18(20)14-5-3-4-6-15(14)19-17(18)22/h3-10,12H,1-2H3,(H,19,22)

InChI Key

BILOULZYQSERFU-UHFFFAOYSA-N

SMILES

CC1C(=O)N(C2(S1)C3=CC=CC=C3NC2=O)C4=CC=C(C=C4)C

Canonical SMILES

CC1C(=O)N(C2(S1)C3=CC=CC=C3NC2=O)C4=CC=C(C=C4)C

Origin of Product

United States

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